3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The presence of the 3,5-dimethylphenyl group adds to its unique chemical properties, making it an interesting subject for research in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by further functionalization steps . Another method includes the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes . Industrial production methods often rely on large-scale photochemical reactions, such as the addition of propellane to diacetyl, followed by haloform reactions to yield the desired product .
Chemical Reactions Analysis
3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups and is used in similar applications but offers different reactivity and binding properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This derivative has a methoxycarbonyl group, which alters its solubility and reactivity compared to the dimethylphenyl derivative.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the 3,5-dimethylphenyl group, providing distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-3-10(2)5-11(4-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLKVEBONQRSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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